molecular formula C9H16N4O3 B1392744 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide CAS No. 1221792-87-5

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide

Cat. No. B1392744
M. Wt: 228.25 g/mol
InChI Key: UGVPHAXQDZWUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is a chemical compound with the molecular formula C9H16N4O3 and a molecular weight of 228.24834 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is determined by its molecular formula, C9H16N4O3 . The exact structure would be best determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide include its molecular weight, which is 228.24834 , and its molecular formula, C9H16N4O3 . Other properties such as melting point, boiling point, and density were not provided in the search results.

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs .

Methods of Application

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results or Outcomes

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Indole Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .

Methods of Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Results or Outcomes

Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Safety And Hazards

The safety, risk, and hazard information for 5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is not detailed in the search results . For comprehensive safety data, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized safety databases.

properties

IUPAC Name

5-(3-methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-12-6-8(15)13(9(12)16)5-3-2-4-7(14)11-10/h2-6,10H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVPHAXQDZWUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193516
Record name 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide

CAS RN

1221792-87-5
Record name 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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